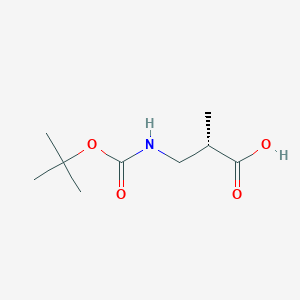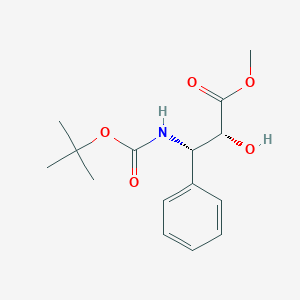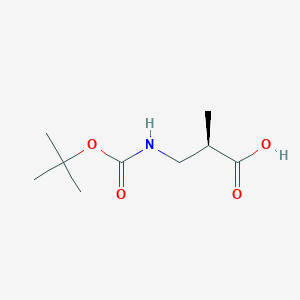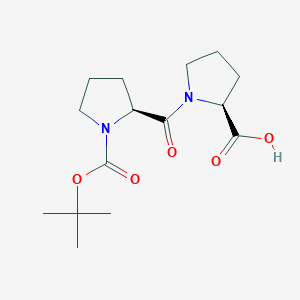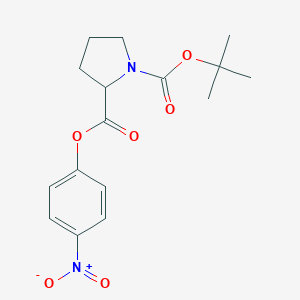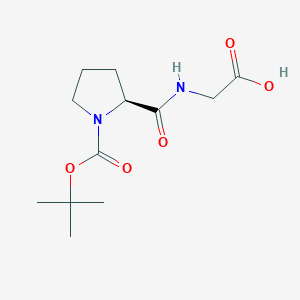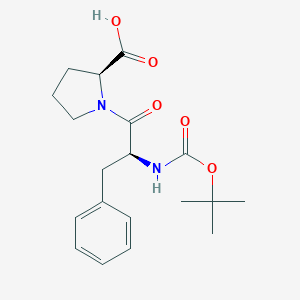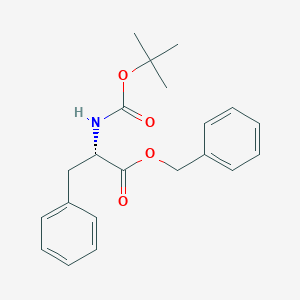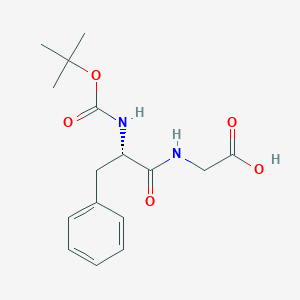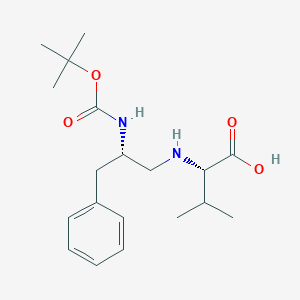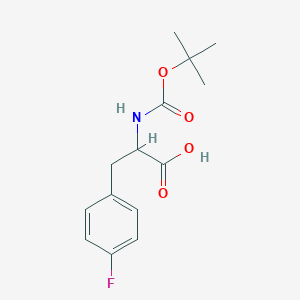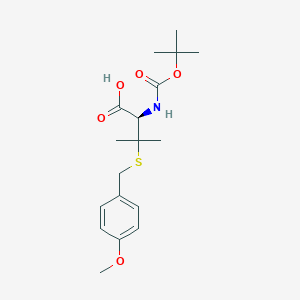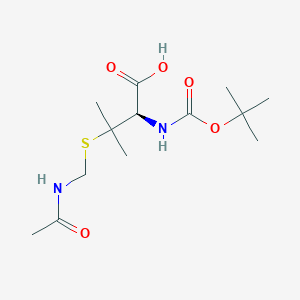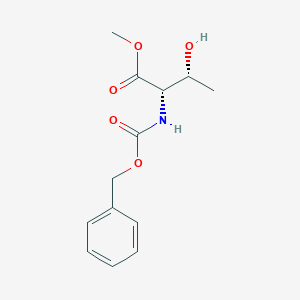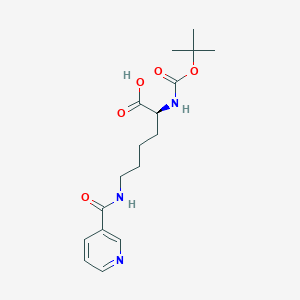
Boc-Lys(Nicotinoyl)-OH
Descripción general
Descripción
Boc-Lys(Nicotinoyl)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-nicotinoyl-L-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a nicotinoyl group attached to the ε-amino group of lysine and a tert-butoxycarbonyl (Boc) group protecting the α-amino group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Nicotinoyl)-OH typically involves the protection of the α-amino group of lysine with a Boc group, followed by the acylation of the ε-amino group with nicotinic acid. The general synthetic route is as follows:
Protection of the α-amino group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Lysine.
Acylation of the ε-amino group: Boc-Lysine is then reacted with nicotinic acid or its activated derivative (e.g., nicotinoyl chloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys(Nicotinoyl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Amidation: The ε-amino group can react with carboxylic acids or their derivatives to form amides.
Hydrolysis: The nicotinoyl group can be hydrolyzed under basic conditions to yield lysine and nicotinic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like DCC or DIC.
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or methanol.
Major Products Formed
Deprotection: Free lysine with a nicotinoyl group.
Amidation: Various amide derivatives depending on the carboxylic acid used.
Hydrolysis: Lysine and nicotinic acid.
Aplicaciones Científicas De Investigación
Boc-Lys(Nicotinoyl)-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Employed in the study of enzyme-substrate interactions, particularly those involving lysine residues.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Boc-Lys(Nicotinoyl)-OH involves its role as a protected lysine derivative. The Boc group protects the α-amino group from unwanted reactions, allowing selective reactions at the ε-amino group. The nicotinoyl group can participate in various biochemical interactions, including enzyme binding and inhibition. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes and receptors, involved in lysine metabolism and signaling pathways.
Comparación Con Compuestos Similares
Boc-Lys(Nicotinoyl)-OH can be compared with other protected lysine derivatives, such as:
Boc-Lys(Z)-OH: Similar in structure but with a benzyloxycarbonyl (Z) group instead of a nicotinoyl group.
Boc-Lys(Ac)-OH: Contains an acetyl group instead of a nicotinoyl group.
Cbz-Lys(Nicotinoyl)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection instead of a Boc group.
Uniqueness
This compound is unique due to the presence of the nicotinoyl group, which imparts specific biochemical properties and potential therapeutic applications. The Boc group provides stability and ease of handling during synthesis, making it a valuable compound in peptide chemistry and biochemical research.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


